molecular formula C22H38O B157998 2,4-Dioctylphenol CAS No. 1807-29-0

2,4-Dioctylphenol

Cat. No. B157998
CAS RN: 1807-29-0
M. Wt: 318.5 g/mol
InChI Key: RLMZELPHRPTNJX-UHFFFAOYSA-N
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Description

2,4-Dioctylphenol is a chemical compound with the molecular formula C22H38O . It is related to 2,4-dinitrophenol, which is a cellular metabolic poison .


Molecular Structure Analysis

The molecular structure of 2,4-Dioctylphenol consists of a phenol group with two octyl side chains attached to the 2 and 4 positions of the phenol ring . The molecular weight is 318.5365 .

Scientific Research Applications

1. Toxicology and Environmental Impact

Research on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to 2,4-Dioctylphenol, primarily focuses on its toxicological and environmental impact. Studies have advanced rapidly in understanding the specific characteristics of 2,4-D toxicity and mutagenicity. Key areas include occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impact on non-target species, especially aquatic ones. Research trends also emphasize the molecular biology aspects, particularly gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Analytical Method Development

Efforts have been made to develop methods for detecting and analyzing 2,4-D and its related compounds. For instance, a spectrophotometric method for determining pesticide-related phenol impurities in 2,4-D technical material was recommended, focusing on enhancing experimental skills and methodology for quantitative determination using ultraviolet spectrophotometry (Han et al., 2021).

3. Aquatic Predicted No-Effect Concentration (PNEC)

Studies involving the derivation of aquatic predicted no-effect concentration (PNEC) for 2,4-dichlorophenol, which is significant for 2,4-Dioctylphenol's environmental safety assessment, have been conducted. This involves the comparison of toxicity data from tests on native and non-native aquatic species to determine safe concentration limits (Jin et al., 2011).

4. Phytoremediation and Decontamination

Research in phytoremediation has explored the use of plant systems, like tobacco hairy root cultures, for the removal of 2,4-dichlorophenol from aqueous solutions. These studies focus on efficient compound removal and understanding the associated biochemical processes (Talano et al., 2010).

5. Electrochemical Detection and Toxicity Evaluation

Innovative methods for the quantitative determination and toxicity evaluation of 2,4-dichlorophenol have been developed, like using a novel poly(eosin Y)/hydroxylated multi-walled carbon nanotubes composite modified electrode. This study provides a platform for environmental toxicity monitoring (Zhu et al., 2016).

6. Wastewater Treatment

Investigations into the use of immobilized enzymes, such as horseradish peroxidase, for the removal of 2,4-dichlorophenol from wastewater have been conducted. These studies assess the efficiency of such systems and their operational stability (Wang et al., 2015).

7. Soil Contaminant Analysis

Methodologies for the extraction and determination of 2,4-D and its major transformation products, like 2,4-dichlorophenol, in soil samples have been developed, contributing to the assessment of environmental contamination (de Amarante et al., 2003).

properties

IUPAC Name

2,4-dioctylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O/c1-3-5-7-9-11-13-15-20-17-18-22(23)21(19-20)16-14-12-10-8-6-4-2/h17-19,23H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMZELPHRPTNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061985
Record name Phenol, 2,4-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioctylphenol

CAS RN

1807-29-0
Record name 2,4-Dioctylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dioctylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dioctyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,4-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dioctylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIOCTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFO60HR2ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
G Bentivenga, C Bonini, M D'Auria, A De Bona… - … of Photochemistry and …, 2000 - Elsevier
One-hour irradiation of steam exploded lignin in the presence of singlet oxygen gave products showing high molecular weights. The irradiation at different times gave sinapyl alcohol, 4-…
Number of citations: 20 www.sciencedirect.com
C Bonini, M D'Auria - researchgate.net
The photochemical oxidation of lignin models in the presence of singlet oxygen was studied. The treatment of the non-phenolic ß-O-4 aryl ether derivatives gave products deriving from …
Number of citations: 2 www.researchgate.net
YS Kang, JH Seo - 보존과학연구, 2010 - koreascience.kr
The Annals of the Joseon Dynasty is one of the World Heritage which should be conserved well. However, some of wax treated volume of the Annals of the Joseon Dynasty have …
Number of citations: 0 koreascience.kr
NN Rao, KM Somasekhar, SN Kaul… - Journal of Chemical …, 2001 - Wiley Online Library
Tannery wastewater was treated by an electrochemical oxidation method using Ti/Pt, Ti/PbO 2 and Ti/MnO 2 anodes and a Ti cathode in a two‐electrode stirred batch reactor. The …
Number of citations: 203 onlinelibrary.wiley.com
A Matsunaga - Analytical Chemistry, 1983 - ACS Publications
Fossil fuel liquids are complex mixtures of a broad variety of chemical classes from hydrocarbons to very polar com-pounds. Heavy petroleum fractions, shale oils, coal liquids, and other …
Number of citations: 63 pubs.acs.org
Y Suleimen, S Machmudah, M Ivanova… - Chemical Bulletin of …, 2012 - bulletin.chemistry.kz
In our study we investigated by GC/MS method a composition of CO2-extract of S. stepposa, which was collected in Kazakhstan in Akmola region, Arshaly district in 14.06. 2007 (…
Number of citations: 2 bulletin.chemistry.kz
P Buurman, F Peterse… - European Journal of Soil …, 2007 - Wiley Online Library
Soil organic matter (SOM) in allophanic soils is supposed to accumulate due to protection caused by binding to allophane, aluminium and iron. We investigated a catena of allophanic …
ASM Saad, MI Sergany, ME Mostafa… - Journal of Plant …, 2019 - jppp.journals.ekb.eg
Three entomopathogenic fungal secondary metabolites of Metarhizium anisopliae, Paceliomyces fumosoroseus and Trichoderma longibrachiatum were extracted using two different …
Number of citations: 3 jppp.journals.ekb.eg
C Bonini, M D'Auria, R Ferri - Photochemical & Photobiological Sciences, 2002 - Springer
Lignin obtained from steam explosion of pine was fully characterized. Elemental analysis, GPC, and ultraviolet and 1 H and 13 C NMR spectra revealed that the obtained lignin contains …
Number of citations: 19 link.springer.com
M D'Auria, C Bonini, L Emanuele, R Ferri - Journal of Photochemistry and …, 2002 - Elsevier
Four-hour irradiation of steam-exploded lignin from straw in the presence of singlet oxygen gave product showing high molecular weights. The only product obtained in low yield was …
Number of citations: 16 www.sciencedirect.com

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